3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound with the molecular formula C₁₃H₉NO₄S This compound features a thiophene ring substituted with a nitrophenyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using a Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reaction: The nitrated thiophene is coupled with a suitable prop-2-enoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 3-[5-(2-Aminophenyl)thiophen-2-yl]prop-2-enoic acid.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9NO4S |
---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
3-[5-(2-nitrophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16) |
InChI Key |
YRLXKGPNOMEQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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